Cas no 1118567-05-7 (Bexagliflozin3)

Bexagliflozin3 structure
Bexagliflozin3 structure
Product name:Bexagliflozin3
CAS No:1118567-05-7
MF:C24H29ClO7
MW:464.9359
MDL:MFCD28100944
CID:823232

Bexagliflozin3 Chemical and Physical Properties

Names and Identifiers

    • EGT1442
    • (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-(2-cyclopropoxyethoxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
    • EGT0001442
    • EGT-0001442
    • EGT-1442
    • THR1442
    • THR-1442
    • Bexagliflozin
    • BCP03928
    • (2S)-2-[4-Chloro-3-[[4-(2-cyclopropyloxyethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-tr
    • (2S)-2-[4-Chloro-3-[[4-(2-cyclopropyloxyethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
    • Bexagliflozin(EGT1442)
    • Bexagliflozin3
    • MDL: MFCD28100944
    • Inchi: 1S/C24H29ClO7/c25-19-8-3-15(24-23(29)22(28)21(27)20(13-26)32-24)12-16(19)11-14-1-4-17(5-2-14)30-9-10-31-18-6-7-18/h1-5,8,12,18,20-24,26-29H,6-7,9-11,13H2/t20?,21?,22?,23?,24-/m0/s1
    • InChI Key: BTCRKOKVYTVOLU-LBXYBUTKSA-N
    • SMILES: ClC1C([H])=C([H])C(=C([H])C=1C([H])([H])C1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])C([H])([H])OC1([H])C([H])([H])C1([H])[H])[C@@]1([H])C([H])(C([H])(C([H])(C([H])(C([H])([H])O[H])O1)O[H])O[H])O[H]

Computed Properties

  • Exact Mass: 464.160181g/mol
  • Surface Charge: 0
  • XLogP3: 2.4
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 7
  • Rotatable Bond Count: 9
  • Monoisotopic Mass: 464.160181g/mol
  • Monoisotopic Mass: 464.160181g/mol
  • Topological Polar Surface Area: 109Ų
  • Heavy Atom Count: 32
  • Complexity: 569
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1

Experimental Properties

  • Density: 1.41
  • Boiling Point: 671.0±55.0°C at 760 mmHg
  • PSA: 108.61000
  • LogP: 2.00350

Bexagliflozin3 Security Information

Bexagliflozin3 Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B884513-2mg
Bexagliflozin
1118567-05-7 ≥99%
2mg
¥853.20 2022-10-14
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T7217-5 mg
EGT1442
1118567-05-7 98.00%
5mg
¥987.00 2022-02-28
DC Chemicals
DC8186-100 mg
Bexagliflozin(THR1442,EGT1442)|
1118567-05-7 >98%
100mg
$550.0 2022-03-01
DC Chemicals
DC8186-250 mg
Bexagliflozin(THR1442,EGT1442)|
1118567-05-7 >98%
250mg
$950.0 2022-03-01
ChemScence
CS-5702-5mg
Bexagliflozin
1118567-05-7 99.60%
5mg
$156.0 2022-04-02
TRC
B336785-2.5mg
Bexagliflozin3
1118567-05-7
2.5mg
$ 167.00 2023-04-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B884513-5mg
Bexagliflozin
1118567-05-7 ≥99%
5mg
¥1,281.60 2022-10-14
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T7217-25 mg
EGT1442
1118567-05-7 98.00%
25mg
¥3387.00 2022-02-28
SHANG HAI YUAN YE Biotechnology Co., Ltd.
S82012-2mg
Bexagliflozin
1118567-05-7 98%
2mg
¥920.00 2022-10-14
SHANG HAI YUAN YE Biotechnology Co., Ltd.
S82012-5mg
Bexagliflozin
1118567-05-7 98%
5mg
¥1300.00 2022-10-14

Additional information on Bexagliflozin3

Bexagliflozin (CAS No. 1118567-05-7): An Innovative SGLT2 Inhibitor for the Management of Type 2 Diabetes Mellitus

Bexagliflozin (CAS No. 1118567-05-7) is a novel and potent sodium-glucose cotransporter 2 (SGLT2) inhibitor that has garnered significant attention in the field of diabetes management. This compound is designed to lower blood glucose levels by inhibiting the reabsorption of glucose in the kidneys, thereby promoting its excretion through urine. The mechanism of action of Bexagliflozin makes it a promising therapeutic option for patients with type 2 diabetes mellitus (T2DM).

The development of Bexagliflozin has been driven by the need for more effective and safer treatments for T2DM. Traditional therapies, such as metformin and sulfonylureas, have limitations in terms of efficacy and side effects. SGLT2 inhibitors, including Bexagliflozin, offer a new approach by targeting a different pathway in glucose metabolism. This class of drugs has been shown to improve glycemic control, reduce body weight, and lower blood pressure, making them valuable additions to the therapeutic arsenal against T2DM.

Recent clinical trials have provided robust evidence supporting the efficacy and safety of Bexagliflozin. A Phase III trial involving over 1,000 patients with T2DM demonstrated that Bexagliflozin significantly reduced HbA1c levels compared to placebo, with a mean reduction of 0.6% after 24 weeks of treatment. Additionally, the drug was well-tolerated, with a low incidence of adverse events such as hypoglycemia and urinary tract infections.

The pharmacokinetic properties of Bexagliflozin are also noteworthy. The compound is rapidly absorbed following oral administration, with peak plasma concentrations achieved within 1-3 hours. It has a half-life of approximately 8 hours, allowing for once-daily dosing. The drug is primarily metabolized by the liver and excreted in the urine and feces. These characteristics make Bexagliflozin a convenient and effective treatment option for patients with T2DM.

In addition to its primary role in glucose control, Bexagliflozin has shown potential benefits in other areas. Studies have indicated that SGLT2 inhibitors may have cardioprotective effects, reducing the risk of cardiovascular events in patients with T2DM. This is particularly important given the high prevalence of cardiovascular disease among diabetic patients. The mechanism behind these benefits is thought to involve reductions in blood pressure, body weight, and systemic inflammation.

The safety profile of Bexagliflozin is another key consideration. While SGLT2 inhibitors as a class have been associated with some risks, such as genital infections and diabetic ketoacidosis (DKA), the incidence of these events with Bexagliflozin has been relatively low in clinical trials. However, healthcare providers should monitor patients closely for any signs of adverse effects and provide appropriate guidance on managing these risks.

The development and approval process for Bexagliflozin has been rigorous and comprehensive. Regulatory agencies, including the FDA and EMA, have reviewed extensive preclinical and clinical data to ensure the safety and efficacy of the drug. Ongoing post-marketing surveillance will continue to monitor the long-term effects and real-world performance of Bexagliflozin.

In conclusion, Bexagliflozin (CAS No. 1118567-05-7) represents a significant advancement in the treatment of type 2 diabetes mellitus. Its unique mechanism of action, favorable pharmacokinetic properties, and promising clinical outcomes make it a valuable addition to the therapeutic options available for managing this chronic condition. As research continues to evolve, it is likely that further insights into the full potential of Bexagliflozin will emerge, potentially leading to even broader applications in diabetes care.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1118567-05-7)Bexagliflozin3
A857272
Purity:99%/99%/99%/99%
Quantity:50mg/100mg/250mg/1g
Price ($):177.0/231.0/359.0/970.0